SAAVE vs. Placebo: Reduction in Against Medical Advice (AMA) Discharge Rates in a Randomized Controlled Trial
In a double-blind, placebo-controlled, randomized study of 62 alcoholics and polydrug abusers, the SAAVE group demonstrated a clinically meaningful improvement in treatment retention [1]. The study reported a six-fold decrease in AMA rates when comparing SAAVE to the placebo group.
| Evidence Dimension | Against Medical Advice (AMA) discharge rate reduction |
|---|---|
| Target Compound Data | Not specified, but relative difference is six-fold |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Six-fold decrease in AMA rates |
| Conditions | Double-blind, placebo-controlled, randomized trial with 62 inpatient alcoholics and polydrug abusers. |
Why This Matters
This data quantifies SAAVE's ability to significantly improve patient retention in a critical treatment setting, a key metric for program success and resource allocation, relative to a placebo adjunct.
- [1] Blum K, Trachtenberg MC, Elliott CE, et al. Enkephalinase inhibition and precursor amino acid loading improves inpatient treatment of alcohol and polydrug abusers: double-blind placebo-controlled study of the nutritional adjunct SAAVE. Alcohol. 1988;5(6):481-93. View Source
